molecular formula C8H6F4O B13607620 (R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol

(R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol

Katalognummer: B13607620
Molekulargewicht: 194.13 g/mol
InChI-Schlüssel: KSGLXMCBJYLAFD-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of fluorine atoms in the phenyl ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3,5,6-Tetrafluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol often involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is unique due to its chiral nature and the specific arrangement of fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H6F4O

Molekulargewicht

194.13 g/mol

IUPAC-Name

(1R)-1-(2,3,5,6-tetrafluorophenyl)ethanol

InChI

InChI=1S/C8H6F4O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3/t3-/m1/s1

InChI-Schlüssel

KSGLXMCBJYLAFD-GSVOUGTGSA-N

Isomerische SMILES

C[C@H](C1=C(C(=CC(=C1F)F)F)F)O

Kanonische SMILES

CC(C1=C(C(=CC(=C1F)F)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.